

A Comprehensive Spectroscopic Guide to N,4'-Dimethylformanilide

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Compound of Interest

Compound Name: *N,4'-Dimethylformanilide*

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This technical guide provides an in-depth analysis of the spectroscopic data for **N,4'-Dimethylformanilide** (CAS No. 2739-04-0), a substituted aromatic amide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a definitive analytical profile of the compound. The interpretation of this data is grounded in fundamental principles of spectroscopy, offering insights into the structural elucidation and quality control of this molecule.

Introduction: The Molecular Profile

N,4'-Dimethylformanilide, with a molecular formula of $C_9H_{11}NO$ and a molecular weight of 149.19 g/mol, is a tertiary amide featuring a formyl group, an N-methyl substituent, and a p-tolyl group attached to the nitrogen atom.[1] The accurate characterization of such molecules is paramount in chemical synthesis and pharmaceutical development, where unambiguous identification and purity assessment are critical. Spectroscopic techniques provide a non-destructive and highly informative approach to confirming molecular structure. This guide details the expected spectral signatures of **N,4'-Dimethylformanilide**, explaining the rationale behind the observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily 1H and ^{13}C , it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N,4'-Dimethylformanilide** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **Data Acquisition (^1H NMR):** Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **Data Acquisition (^{13}C NMR):** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **N,4'-Dimethylformanilide** provides a unique fingerprint of its proton environments. The structure contains four distinct types of protons, each giving rise to a specific signal.

- **Formyl Proton (H-f):** The lone proton on the carbonyl carbon is highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the $\text{C}=\text{O}$ bond. This results in a singlet signal in the downfield region of the spectrum.
- **Aromatic Protons (H-a, H-b):** The p-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the coupling between adjacent ortho protons. Protons ortho to the nitrogen (H-a) and ortho to the methyl group (H-b) will have slightly different chemical environments.
- **N-Methyl Protons (H-c):** The three protons of the methyl group attached to the nitrogen are in a unique chemical environment, appearing as a sharp singlet.
- **Aryl-Methyl Protons (H-d):** The protons of the methyl group on the p-position of the aromatic ring also produce a distinct singlet.

Below is a diagram illustrating the molecular structure and proton assignments.

Caption: Molecular structure of **N,4'-Dimethylformanilide** with proton labels.

Table 1: ^1H NMR Data for **N,4'-Dimethylformanilide** (in CDCl_3)

Signal Label	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-f	~8.2	Singlet	1H	Formyl H
H-a	~7.2	Doublet	2H	Aromatic H (ortho to N)
H-b	~7.0	Doublet	2H	Aromatic H (ortho to CH_3)
H-c	~3.2	Singlet	3H	N- CH_3
H-d	~2.3	Singlet	3H	Aryl- CH_3

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

^{13}C NMR Spectrum Analysis

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected.

Table 2: Predicted ^{13}C NMR Data for **N,4'-Dimethylformanilide**

Chemical Shift (ppm)	Assignment	Rationale
~163	C=O	Carbonyl carbon, highly deshielded.
~145	Aromatic C-N	Quaternary carbon attached to nitrogen.
~135	Aromatic C-CH ₃	Quaternary carbon attached to methyl group.
~130	Aromatic CH (ortho to CH ₃)	Aromatic carbon shielded by methyl group.
~120	Aromatic CH (ortho to N)	Aromatic carbon deshielded by nitrogen.
~37	N-CH ₃	Aliphatic carbon attached to nitrogen.
~21	Aryl-CH ₃	Aliphatic carbon of the tolyl group.

*Note: Data is based on typical chemical shifts for similar functional groups. Experimental data can be found in spectral databases.[2] *

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet can be made by grinding a small amount of sample with KBr powder and pressing it into a translucent disk.
- **Data Acquisition:** The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plates)

is taken first and automatically subtracted.

Interpretation of the IR Spectrum

The IR spectrum of **N,4'-Dimethylformanilide** is dominated by a few key absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for **N,4'-Dimethylformanilide**

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
2950-2850	C-H Stretch	Aliphatic (Methyl) C-H
~1670	C=O Stretch	Tertiary Amide (Formyl)
~1600, ~1500	C=C Stretch	Aromatic Ring
~1380	C-N Stretch	Aryl-Amine

Source: General IR absorption tables and data from similar compounds.[3][4][5]

The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide around 1670 cm⁻¹. Its position indicates a conjugated amide system, which is consistent with the structure. The presence of both aromatic and aliphatic C-H stretching vibrations further corroborates the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. Electron Ionization (EI) is a common technique used for this purpose.

Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

- Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($M^{\bullet+}$).
- Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.
- Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.

Interpretation of the Mass Spectrum

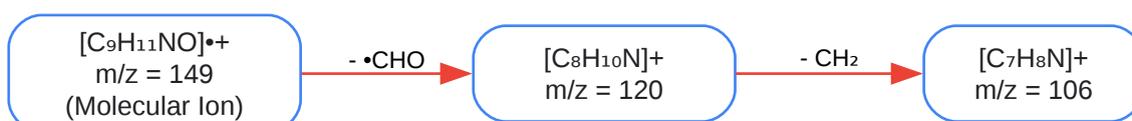
The mass spectrum of **N,4'-Dimethylformanilide** will show a molecular ion peak corresponding to its molecular weight (149.19). The fragmentation pattern provides valuable structural clues.

Table 4: Major Ions in the EI Mass Spectrum of **N,4'-Dimethylformanilide**

m/z	Proposed Fragment Ion	Identity of Lost Neutral
149	$[C_9H_{11}NO]^{\bullet+}$	Molecular Ion ($M^{\bullet+}$)
120	$[C_8H_{10}N]^+$	CHO^{\bullet} (Formyl radical)
106	$[C_7H_8N]^+$	$CH_2=N^{\bullet}$ (from m/z 120)
91	$[C_7H_7]^+$	HCN (from m/z 106)
77	$[C_6H_5]^+$	CH_2 (from m/z 91)

Source: Data derived from spectral databases for similar compounds.[\[6\]](#)[\[7\]](#)

The fragmentation is initiated by the formation of the molecular ion at m/z 149. A characteristic and often major fragmentation pathway for formamides is the alpha-cleavage, leading to the loss of the formyl radical ($\bullet CHO$), resulting in the stable ion at m/z 120. Subsequent fragmentations can lead to the other observed ions.



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Caption: Proposed primary fragmentation pathway for **N,4'-Dimethylformanilide** in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of **N,4'-Dimethylformanilide**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy validates the presence of key functional groups, particularly the tertiary amide carbonyl. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the known structure. This guide serves as a foundational reference for the analytical chemistry of **N,4'-Dimethylformanilide**, providing researchers with the necessary data and interpretation to confidently identify and assess this compound.

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